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Cat. No.: B1672763 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Flavoxate Hydrochloride (HCl) is a smooth muscle relaxant primarily used for

treating urinary incontinence and urgency.[1] Its relatively short biological half-life and

absorption window in the upper gastrointestinal tract make it an ideal candidate for a gastro-

retentive drug delivery system (GRDDS).[2][3] A floating tablet is a type of GRDDS designed to

remain buoyant in the stomach for an extended period, allowing for sustained drug release,

improved bioavailability, and reduced dosing frequency.[3][4] This application note provides

detailed protocols for the formulation of Flavoxate HCl floating tablets using various hydrophilic

polymers and their subsequent evaluation. The methodology is based on the direct

compression technique, utilizing effervescent agents to achieve buoyancy.[5]

Experimental Protocols
Materials
The primary materials required for the formulation include:

Active Pharmaceutical Ingredient (API): Flavoxate HCl

Hydrophilic Polymers (Matrix Formers): Hydroxypropyl Methylcellulose (HPMC) K100M,

Lannea Coromandelica Gum (LCG), Xanthan Gum.[1][6]

Gas-Generating Agents: Sodium Bicarbonate, Citric Acid.[6]
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Diluent: Dibasic Calcium Phosphate.[7]

Lubricant: Magnesium Stearate.[5]

Glidant: Talc.[6]

Protocol for Tablet Formulation (Direct Compression)
The direct compression method is a common and efficient technique for preparing these

tablets.[5]

Sieving: Pass the accurately weighed amounts of Flavoxate HCl, polymers, and other

excipients (except the lubricant and glidant) through a #40 sieve to ensure uniform particle

size.[6]

Blending: Mix the sieved powders in a blender for approximately 10-15 minutes to achieve a

homogenous blend.[5]

Lubrication: Add the specified quantities of magnesium stearate and talc to the powder blend

and mix for an additional 2-3 minutes.

Compression: Compress the final lubricated blend into tablets using a rotary tablet

compression machine.[5]

Protocol for Pre-Compression Evaluation of Powder
Blend
Evaluate the flow properties of the powder blend to ensure suitability for compression.

Bulk Density (BD): Pour a known weight of the powder blend into a graduated measuring

cylinder and record the unsettled volume. Calculate BD using the formula: BD = Weight of

Powder / Bulk Volume.

Tapped Density (TD): Tap the measuring cylinder containing the powder blend from a

standard height until a constant volume is achieved. Calculate TD using the formula: TD =

Weight of Powder / Tapped Volume.
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Carr’s Index (Compressibility Index): Calculate using the formula: Carr’s Index (%) = [(TD -

BD) / TD] x 100.

Hausner's Ratio: Calculate using the formula: Hausner's Ratio = TD / BD.

Angle of Repose: Determine by allowing the powder to flow through a funnel onto a flat

surface. Measure the height (h) and radius (r) of the powder cone and calculate using the

formula: θ = tan⁻¹(h/r).

Protocol for Post-Compression Tablet Evaluation
Evaluate the compressed tablets for various quality control parameters.

Hardness Test: Measure the crushing strength of at least three tablets from a batch using a

Pfizer or Monsanto hardness tester.[5]

Thickness Test: Measure the thickness of three randomly selected tablets using Vernier

calipers.[5]

Weight Variation: Weigh 20 tablets individually, calculate the average weight, and determine

the percentage deviation of each tablet from the average.

Friability Test: Weigh a sample of tablets (W_initial), place them in a Roche friabilator, and

rotate at 25 rpm for 4 minutes. Remove the tablets, de-dust them, and re-weigh (W_final).

Calculate friability using: Friability (%) = [(W_initial - W_final) / W_initial] x 100.

Drug Content Uniformity: Triturate 20 tablets to a fine powder. Dissolve a quantity of powder

equivalent to 100 mg of Flavoxate HCl in 100 mL of 0.1 N HCl. After sonication and filtration,

measure the absorbance of a suitably diluted solution spectrophotometrically at 291 nm

against a 0.1 N HCl blank.[5][7]

Protocol for In Vitro Buoyancy Studies
These tests determine the floating characteristics of the tablets.

Apparatus: Use a USP Dissolution Apparatus II (Paddle type).

Medium: 900 mL of 0.1 N HCl (simulated gastric fluid), maintained at 37 ± 0.5°C.[6][8]
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Procedure:

Place one tablet in the dissolution vessel.

Floating Lag Time (FLT): Record the time (in seconds or minutes) it takes for the tablet to

rise to the surface of the medium.[3][5]

Total Floating Time (TFT): Visually observe and record the total duration for which the

tablet remains buoyant on the surface of the medium.[8]

Protocol for Swelling Index Study
This study evaluates the hydration capacity of the polymer matrix.

Procedure: Weigh a tablet (W1) and place it in a beaker containing 100 mL of 0.1 N HCl.[5]

Measurement: At regular intervals, remove the tablet, carefully blot the excess water from

the surface, and weigh it (W2).

Calculation: Calculate the swelling index using the formula: Swelling Index (%) = [(W2 - W1)

/ W1] x 100.[5]

Protocol for In Vitro Drug Release (Dissolution) Study
This test measures the rate and extent of drug release from the tablet.

Apparatus: USP Dissolution Apparatus II (Paddle type).

Medium: 900 mL of 0.1 N HCl.

Conditions: Maintain the temperature at 37 ± 0.5°C and the paddle rotation speed at 50 or

100 rpm.[3][8]

Sampling: Withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 18

hours). Replace the withdrawn volume with an equal amount of fresh dissolution medium to

maintain sink conditions.[8]
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Analysis: Filter the samples and analyze the drug concentration spectrophotometrically at

291 nm.

Data Analysis: Plot the cumulative percentage of drug released versus time. The release

data can be fitted to various kinetic models (Zero-order, First-order, Higuchi, Korsmeyer-

Peppas) to determine the mechanism of drug release.[1][6]

Data Presentation
Table 1: Example Formulations of Flavoxate HCl Floating Tablets (All quantities in mg)

Ingredient F1 F2 F3 F4 F5

Flavoxate
HCl

200 200 200 200 200

HPMC

K100M
30 40 50 30 40

Lannea

Coromandelic

a Gum

30 30 30 40 40

Sodium

Bicarbonate
40 40 40 40 40

Dibasic

Calcium

Phosphate

80 70 60 80 70

Magnesium

Stearate
5 5 5 5 5

Talc 5 5 5 5 5

Total Weight 400 400 400 400 400

(Data synthesized from factorial design studies for illustrative purposes)[5][7]

Table 2: Typical Evaluation Parameters for Powder Blends
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Parameter Acceptable Range Typical Result

Bulk Density (g/mL) - 0.45 - 0.55

Tapped Density (g/mL) - 0.50 - 0.65

Carr's Index (%) 5 - 15 (Excellent) < 15

Hausner's Ratio < 1.25 (Good) < 1.20

| Angle of Repose (°) | < 30 (Excellent) | 25 - 30 |

Table 3: Physicochemical Evaluation of Compressed Tablets

Parameter Specification Typical Result

Hardness ( kg/cm ²) 4 - 8 5.5 - 6.5

Thickness (mm) Varies 3.0 ± 0.2

Friability (%) < 1% < 0.8%

Weight Variation (%) ± 5% Within limits

Drug Content (%) 90% - 110% 98.5% - 101.2%

(Pharmacopoeial limits and typical results are shown)[5][6]

Table 4: In Vitro Buoyancy and Drug Release Characteristics
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Formulation
Code

Floating Lag
Time (s)

Total Floating
Time (h)

Drug Release
at 18h (%)

Release
Kinetics Model

FX5 < 60 > 12 ~95%
First-Order,
Non-Fickian

F3

(Limonia/Xantha

n)

46 > 18 94.3% First-Order

F4

(Limonia/Xantha

n)

< 60 > 18 94.3% First-Order

(Data compiled from multiple studies for comparison)[1][6]

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

http://www.tjps.pharm.chula.ac.th/ojs/index.php/tjps/article/view/340
https://ijppr.humanjournals.com/wp-content/uploads/2019/10/42.Sandeep-Ashokrao-Wathore.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formulation & Preparation

Quality Control & Compression

Performance Testing

API & Excipient Weighing

Sieving (#40 mesh)

Blending

Lubrication

Pre-Compression Evaluation
(Flow Properties)

Direct Compression

Post-Compression Evaluation
(Hardness, Friability, etc.)

In Vitro Buoyancy Test
(FLT, TFT) In Vitro Dissolution Study Swelling Index Study

Kinetic Model Fitting
(Data Analysis)

Click to download full resolution via product page

Caption: Experimental workflow for Flavoxate floating tablet formulation and evaluation.
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Caption: Mechanism of action for an effervescent gastro-retentive floating tablet.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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